4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine
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Overview
Description
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C18H11BrN2OS. It is characterized by the presence of a bromophenyl group, a phenyl group, and a furo[2,3-d]pyrimidine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The general reaction conditions include:
Reagents: Aryl halide (4-bromophenyl), organoboron compound, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or DMF).
Conditions: The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale Suzuki–Miyaura coupling can be applied. This involves optimizing reaction conditions for scalability, such as using continuous flow reactors and ensuring efficient catalyst recovery and recycling.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, bases (e.g., NaOH, K2CO3).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Mechanism of Action
The mechanism of action of 4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromobiphenyl: Similar in structure due to the presence of a bromophenyl group.
4-Phenylfuro[2,3-d]pyrimidine: Shares the furo[2,3-d]pyrimidine core.
4-[(4-Bromophenyl)sulfonyl]-6-phenylfuro[2,3-d]pyrimidine: Similar but with a sulfonyl group instead of a sulfanyl group.
Uniqueness
4-[(4-Bromophenyl)sulfanyl]-6-phenylfuro[2,3-d]pyrimidine is unique due to the combination of its bromophenyl and sulfanyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-bromophenyl)sulfanyl-6-phenylfuro[2,3-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN2OS/c19-13-6-8-14(9-7-13)23-18-15-10-16(12-4-2-1-3-5-12)22-17(15)20-11-21-18/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFDIBOHGNCSRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(O2)N=CN=C3SC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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